Methyl 3-(2-oxooxolan-3-yl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(2-oxooxolan-3-yl)propanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often found in natural fragrances and flavors. This compound has a molecular formula of C8H12O4 and a molecular weight of 172.18 g/mol . It is commonly used in various chemical reactions and industrial applications due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-(2-oxooxolan-3-yl)propanoate can be synthesized through esterification reactions. One common method involves the reaction of 3-(2-oxooxolan-3-yl)propanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction conditions ensures high purity and consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2-oxooxolan-3-yl)propanoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed to form 3-(2-oxooxolan-3-yl)propanoic acid and methanol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Reduction: Lithium aluminum hydride (LiAlH4), dry ether.
Substitution: Nucleophiles such as amines or alcohols, appropriate solvents.
Major Products Formed
Hydrolysis: 3-(2-oxooxolan-3-yl)propanoic acid and methanol.
Reduction: 3-(2-oxooxolan-3-yl)propanol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Methyl 3-(2-oxooxolan-3-yl)propanoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions involving esters.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals
Mechanism of Action
The mechanism of action of methyl 3-(2-oxooxolan-3-yl)propanoate involves its interaction with various molecular targets. In biological systems, esters like this compound can be hydrolyzed by esterases, leading to the release of the corresponding acid and alcohol. This hydrolysis reaction is crucial for the compound’s activity in drug delivery and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Methyl acetate: Another ester with a simpler structure, used as a solvent and flavoring agent.
Ethyl acetate: Widely used in the production of paints, coatings, and adhesives.
Methyl butyrate: Known for its fruity odor, used in the fragrance and flavor industry
Uniqueness
Methyl 3-(2-oxooxolan-3-yl)propanoate is unique due to its oxolan ring structure, which imparts specific reactivity and properties not found in simpler esters. This makes it valuable in specialized chemical syntheses and industrial applications .
Properties
IUPAC Name |
methyl 3-(2-oxooxolan-3-yl)propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O4/c1-11-7(9)3-2-6-4-5-12-8(6)10/h6H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIERVGPASSDMFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC1CCOC1=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90560921 |
Source
|
Record name | Methyl 3-(2-oxooxolan-3-yl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90560921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
126812-13-3 |
Source
|
Record name | Methyl 3-(2-oxooxolan-3-yl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90560921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.